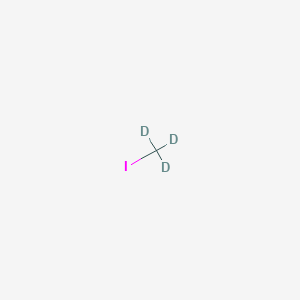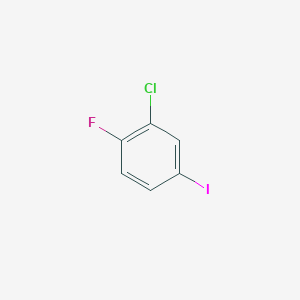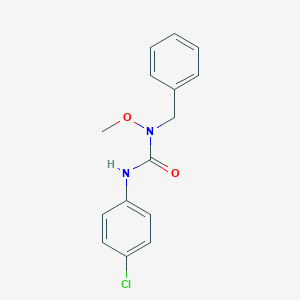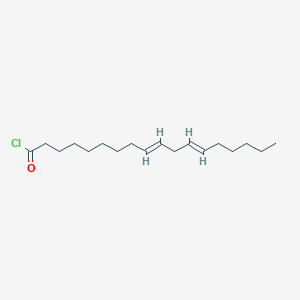
亚油酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Linoleoyl chloride, also known as 9,12-octadecadienoyl chloride, is an organic compound with the chemical formula C18H31ClO. It is a yellow to yellow-brown liquid with a pungent odor. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of fatty acyl derivatives .
科学研究应用
Linoleoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of fatty acyl derivatives, which are important intermediates in the production of various chemicals.
Biology: It is used in the study of lipid metabolism and the synthesis of biologically active lipids.
Medicine: Linoleoyl chloride derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of coatings, resins, and other industrial chemicals
安全和危害
作用机制
Target of Action
Linoleoyl chloride is a reactive derivative of linoleic acid, a common polyunsaturated fatty acid predominantly found in vegetable oils . It is primarily used as a reagent for the synthesis of fatty acyl glyceric acids such as dilinoleoyl-D-glyceric acid . These fatty acyl glyceric acids are important components of lipids and play crucial roles in various biological processes.
Mode of Action
It is known that it reacts with other compounds to form fatty acyl glyceric acids . This reaction involves the replacement of the carboxyl group of linoleic acid with a chloride, making it an acyl chloride .
Biochemical Pathways
The biochemical pathways affected by linoleoyl chloride are largely related to lipid metabolism, given its role in the synthesis of fatty acyl glyceric acids . These acids are integral parts of various lipids and are involved in numerous metabolic pathways.
Result of Action
The primary result of linoleoyl chloride’s action is the formation of fatty acyl glyceric acids . These acids are key components of various lipids and play important roles in biological processes.
Action Environment
The action, efficacy, and stability of linoleoyl chloride can be influenced by various environmental factors. For instance, it should be stored in a closed container to avoid contact with oxygen and moisture, which could lead to its decomposition or further reaction . Moreover, it should be handled with care due to its reactive nature and potential to cause irritation .
准备方法
Linoleoyl chloride is typically synthesized by reacting linoleic acid with thionyl chloride or oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Linoleic acid+Thionyl chloride→Linoleoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial production methods involve similar processes but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield .
化学反应分析
Linoleoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Hydrolysis: In the presence of water, linoleoyl chloride hydrolyzes to form linoleic acid and hydrogen chloride.
Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed are esters, amides, and carboxylic acids .
相似化合物的比较
Linoleoyl chloride is similar to other fatty acyl chlorides, such as oleoyl chloride and stearoyl chloride. its unique structure, with two double bonds in the fatty acid chain, imparts distinct chemical and physical properties. For example, linoleoyl chloride is more reactive than stearoyl chloride due to the presence of the double bonds, which can participate in additional chemical reactions .
Similar Compounds
- Oleoyl chloride
- Stearoyl chloride
- Palmitoyl chloride
Linoleoyl chloride’s unique reactivity and applications make it a valuable compound in various fields of research and industry.
属性
| { "Design of the Synthesis Pathway": "Linoleoyl chloride can be synthesized using a simple reaction between linoleic acid and thionyl chloride.", "Starting Materials": [ "Linoleic acid", "Thionyl chloride" ], "Reaction": [ "Add 10 mL of thionyl chloride to a round bottom flask fitted with a reflux condenser.", "Add 5 g of linoleic acid to the flask and stir until dissolved.", "Heat the mixture to reflux for 2 hours.", "Cool the mixture to room temperature and pour into a separating funnel.", "Extract the organic layer with 50 mL of water and discard the aqueous layer.", "Wash the organic layer with 50 mL of saturated sodium bicarbonate solution and dry over anhydrous sodium sulfate.", "Filter and evaporate the solvent under reduced pressure to obtain linoleoyl chloride as a yellowish liquid." ] } | |
CAS 编号 |
7459-33-8 |
分子式 |
C18H31ClO |
分子量 |
298.9 g/mol |
IUPAC 名称 |
(9E,12E)-octadeca-9,12-dienoyl chloride |
InChI |
InChI=1S/C18H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3/b7-6+,10-9+ |
InChI 键 |
FBWMYSQUTZRHAT-AVQMFFATSA-N |
手性 SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)Cl |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)Cl |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)Cl |
| 7459-33-8 | |
Pictograms |
Corrosive |
同义词 |
(9Z,12Z)-9,12-Octadecadienoyl Chloride; (Z,Z)-9,12-Octadecadienoyl Chloride; (Z,Z)-Octadeca-9,12-dienoyl Chloride; Linoleic Acid Chloride; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


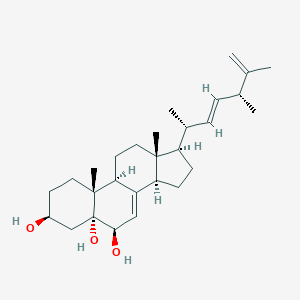
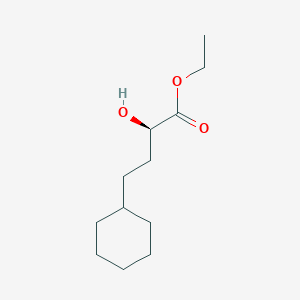
![2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B117409.png)


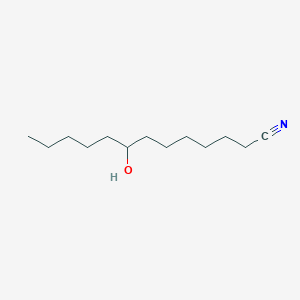
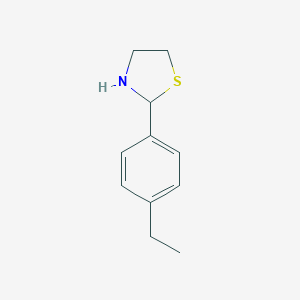

![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)

